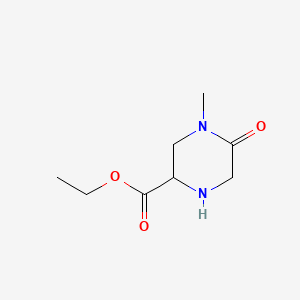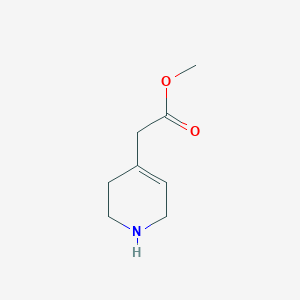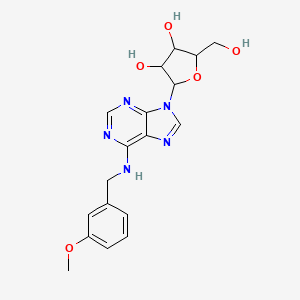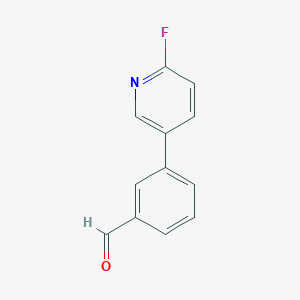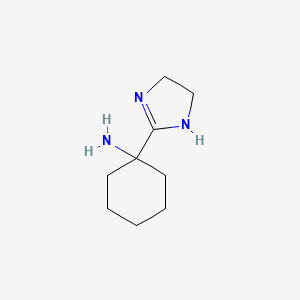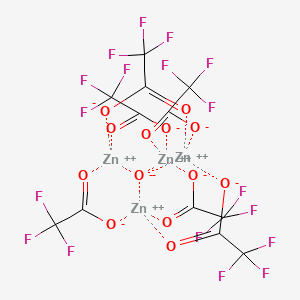
tetrazinc;oxygen(2-);2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazinc;oxygen(2-);2,2,2-trifluoroacetate is a tetrameric zinc complex that contains four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand. The molecular formula of this compound is C14H9F21O15Zn4, and it has a molecular weight of approximately 1069.6 g/mol. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;oxygen(2-);2,2,2-trifluoroacetate typically involves the reaction of zinc salts with trifluoroacetic acid under controlled conditions. One common method involves the use of zinc trifluoroacetate hydrate as a precursor . The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the tetrameric complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity zinc salts and trifluoroacetic acid, with careful control of reaction conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazinc;oxygen(2-);2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zinc complexes.
Reduction: It can be reduced to form lower oxidation state zinc complexes.
Substitution: The trifluoroacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as methanol, ethanol, or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include various zinc complexes with different ligands, as well as organic compounds such as alcohols, ketones, and esters.
Applications De Recherche Scientifique
Tetrazinc;oxygen(2-);2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of metal-organic frameworks and coordination polymers.
Biology: Investigated for its potential use in biological systems due to its zinc content, which is essential for various enzymatic functions.
Medicine: Explored for its potential therapeutic applications, particularly in zinc supplementation and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of tetrazinc;oxygen(2-);2,2,2-trifluoroacetate involves the coordination of zinc ions with trifluoroacetate ligands and an oxo ligand. This coordination stabilizes the zinc ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a source of zinc ions, which can interact with other molecules and facilitate various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc trifluoroacetate: A simpler zinc complex with similar trifluoroacetate ligands but without the tetrameric structure.
Zinc acetate: Another zinc complex with acetate ligands instead of trifluoroacetate.
Zinc chloride: A common zinc salt used in various chemical reactions and industrial applications
Uniqueness
Tetrazinc;oxygen(2-);2,2,2-trifluoroacetate is unique due to its tetrameric structure, which provides enhanced stability and reactivity compared to simpler zinc complexes. The presence of trifluoroacetate ligands also imparts unique chemical properties, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C12F18O13Zn4 |
|---|---|
Poids moléculaire |
955.6 g/mol |
Nom IUPAC |
tetrazinc;oxygen(2-);2,2,2-trifluoroacetate |
InChI |
InChI=1S/6C2HF3O2.O.4Zn/c6*3-2(4,5)1(6)7;;;;;/h6*(H,6,7);;;;;/q;;;;;;-2;4*+2/p-6 |
Clé InChI |
SXAVBWPTHYURRG-UHFFFAOYSA-H |
SMILES canonique |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



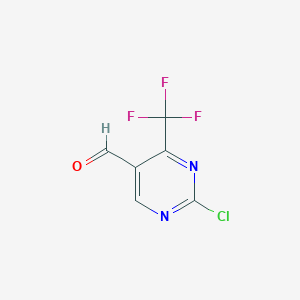
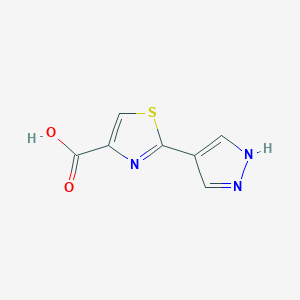
![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)

![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
